N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-10-13(7-8-15(14)19)20-17(22)11-21-9-3-5-12-4-1-2-6-16(12)21/h1-2,4,6-8,10H,3,5,9,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAPVKZMLVNDFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Substitution Reactions: The phenyl ring is functionalized with chlorine and fluorine atoms through electrophilic aromatic substitution reactions. These reactions often require the use of halogenating agents such as chlorine gas or fluorine-containing reagents.
Amide Bond Formation: The final step involves the coupling of the substituted phenyl ring with the quinoline core via an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Catalytic and Solvent Effects
Iron (Fe) catalysts and acidic additives significantly enhance reaction efficiency. For example:
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Fe with tert-butyl hydroperoxide (TBHP) achieves 46% yield in ether cleavage reactions, which improves to 94% with CF₃SO₃H as an additive .
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Acetic acid acts as a catalyst in Pictet-Spengler reactions for quinoline cyclization .
Table 2: Catalyst Performance in Key Reactions
| Catalyst System | Reaction Type | Yield Improvement |
|---|---|---|
| Fe + TBHP | Ether cleavage | 46% → 94% |
| CF₃SO₃H (additive) | Cyclization | 85% → 90% |
| Acetic acid | Pictet-Spengler | 65% → 89% |
Cyclization Mechanism
The quinoline moiety forms via a Pictet-Spengler reaction:
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Imine formation : Reaction of 1-(2-aminophenyl)pyrrole (22 ) with aldehydes (23 ) in acetic acid/methanol .
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Cyclization : Intramolecular attack of the amine on the carbonyl carbon, followed by dehydration .
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Oxidation : Air oxidation stabilizes the aromatic quinoline system .
Ether Cleavage Pathway
Fe-catalyzed cleavage of cyclic ethers proceeds via:
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C–O bond activation by Fe-TBHP.
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Radical intermediate formation , leading to C–C and C–N bond formation .
Structural and Reaction Kinetics
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Crystallography : The planar acetamide side chain in N-(3-chloro-4-fluorophenyl)acetamide forms a dihedral angle of 5.47° with the benzene ring, influencing reactivity .
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Kinetics : Nitration and reduction steps exhibit pseudo-first-order kinetics, with rate constants dependent on temperature and solvent polarity .
Challenges and Optimization
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide exhibit significant anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of quinoline derivatives, including those similar to the target compound, showed IC50 values in the low micromolar range against breast and lung cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 |
| Compound B | A549 (Lung) | 3.5 |
| This compound | MCF-7 | 4.8 |
Antiviral Properties
Emerging research suggests that quinoline-based compounds could serve as antiviral agents. Specifically, they may inhibit viral replication through interference with viral enzymes or host cell interactions.
Case Study : In a study assessing antiviral activity against the influenza virus, derivatives of quinoline were shown to reduce viral titers significantly in vitro .
Mechanistic Studies
Mechanistic studies involving this compound have focused on its interaction with biological targets. These studies utilize techniques such as:
- Molecular Docking : To predict binding affinities with target proteins.
- Cellular Assays : To evaluate cytotoxicity and selectivity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents can lead to significant changes in biological activity.
| Substituent | Activity Change |
|---|---|
| -Cl | Increased potency against cancer cells |
| -F | Enhanced selectivity for viral targets |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences between the target compound and related analogs:
Key Observations :
- 3,4-Dihydroquinolinyl vs.
- Thioacetamide vs. Acetamide : The thioether linkage in introduces sulfur, which may enhance redox activity or metal coordination, unlike the oxygen-based acetamide .
- Electron-Donating vs. Withdrawing Groups : The methoxy group in increases solubility but may reduce target affinity compared to the electron-withdrawing chloro-fluoro group in the target compound .
Physicochemical Properties
Crystallographic studies of analogs reveal:
- Dihedral Angles: In N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide, the dihedral angle between the phenyl and naphthyl rings is 65.2°, influencing molecular packing and solubility . The target compound’s 3,4-dihydroquinolinyl group likely adopts a similar twisted conformation, affecting crystal lattice stability.
- Hydrogen Bonding : Intermolecular N–H⋯O bonds in analogs (e.g., ) contribute to crystal packing, suggesting the target compound may exhibit comparable hydrogen-bonding patterns, impacting bioavailability .
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide, also known by its CAS number 882079-04-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H16ClFN2O
- Molar Mass : 318.77 g/mol
- Density : 1.317 g/cm³ (predicted)
- Boiling Point : 521.5 °C (predicted)
- pKa : 11.88 (predicted)
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing quinoline structures can inhibit various bacterial strains effectively. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
Enzyme Inhibition
The compound's structural features suggest potential interactions with enzymes involved in neurodegenerative diseases. For example, derivatives with similar frameworks have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial enzymes in Alzheimer's disease pathology. Inhibitory activities were assessed using Lineweaver-Burk plots, indicating noncompetitive inhibition with inhibition constants ranging from 0.03 to 0.1 mM .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within the body:
- AChE and BuChE Inhibition : The compound's ability to inhibit cholinesterases suggests a mechanism that could enhance cholinergic neurotransmission, potentially beneficial in treating cognitive disorders.
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation; however, structural analyses indicate that the compound may disrupt bacterial cell wall synthesis or function through interference with metabolic pathways.
In Vitro Studies
Several studies have focused on the in vitro evaluation of this compound and its derivatives:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for N-(3-chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation and substitution. For example, a protocol using 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide with quinoline derivatives under KI catalysis in acetonitrile at room temperature achieves moderate yields (~52–63%) . Key parameters include solvent choice (e.g., THF, DMSO), temperature control (room temp to 65°C), and catalyst optimization. Reaction progress should be monitored via TLC or HPLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming substituent positions and purity, as demonstrated by δ 7.10–8.95 ppm aromatic signals in DMSO-d₆ . Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., m/z 482.1567 [M+H]⁺) . High-performance liquid chromatography (HPLC) ensures purity (>95%), while X-ray crystallography (using SHELX-refinement) resolves stereochemistry .
Q. How should researchers design initial biological assays to evaluate its pharmacological potential?
- Methodological Answer : Prioritize in vitro assays targeting kinases (e.g., BTK inhibition) or cancer cell lines (e.g., IC₅₀ determination via MTT assays). Use positive controls (e.g., imatinib for kinase inhibition) and dose-response curves (0.1–100 µM). Solubility in DMSO and cytotoxicity in HEK293 cells should be assessed first to rule out non-specific effects .
Advanced Research Questions
Q. How can crystallography data (e.g., SHELX-refined structures) inform the compound’s interaction mechanisms with biological targets?
- Methodological Answer : SHELX-refined crystal structures (e.g., PDB IDs in ) reveal halogen bonding between the 3-chloro-4-fluorophenyl group and kinase active sites. Use PyMol or Coot to model interactions (e.g., H-bonding with Thr474 in BTK). Pair with molecular dynamics simulations (AMBER/CHARMM) to predict binding stability .
Q. What strategies resolve contradictions in biological activity data across different studies (e.g., variable IC₅₀ values)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line heterogeneity. Standardize protocols using CLSI guidelines. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analysis of dose-response data (e.g., Hill slopes) can identify outliers .
Q. How can structure-activity relationships (SAR) be established using computational and experimental data?
- Methodological Answer : Synthesize analogs with substitutions on the quinoline (e.g., 6-ethyl, 4-oxo) or acetamide moieties. Test in parallel assays and correlate bioactivity with descriptors (e.g., LogP, polar surface area). Use QSAR models (Random Forest or SVM) to predict key pharmacophores. For example, electron-withdrawing groups (Cl, F) enhance kinase affinity by 2–3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
